molecular formula C23H23NOS B3611928 N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide

N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B3611928
M. Wt: 361.5 g/mol
InChI Key: SBNNXRBYKRNEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as BMTB, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BMTB belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and cell proliferation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound's anti-inflammatory effects have been demonstrated by its ability to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to have good stability, making it suitable for long-term storage. However, this compound's low solubility in water can make it challenging to work with in some experiments. Additionally, the lack of a well-defined mechanism of action can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the research on N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific pathways and targets through which this compound exerts its effects. Additionally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders, warrant further investigation.

Scientific Research Applications

N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. This compound's anti-inflammatory effects have been demonstrated in several studies, where it was found to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to have analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

N-benzyl-N-methyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-18-8-14-22(15-9-18)26-17-20-10-12-21(13-11-20)23(25)24(2)16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNNXRBYKRNEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 5
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-methyl-4-{[(4-methylphenyl)thio]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.